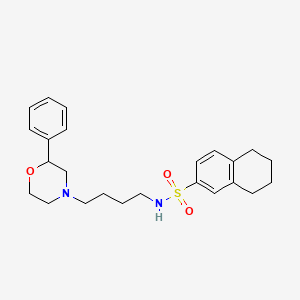

Methyl 2-amino-3-fluoroisonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated amino acids, including structures similar to methyl 2-amino-3-fluoroisonicotinate, has been explored through various methods. One such approach involves the Pd(II)-catalyzed fluorination of unactivated methylene C(sp(3))-H bonds by an inner-sphere mechanism, allowing for site- and diastereoselective fluorination of β-methylene C(sp(3))-H bonds of α-amino acid derivatives (Qi Zhang et al., 2015). Additionally, a practical synthesis route for key pharmaceutical intermediates incorporating a fluoronicotinic acid moiety, which shares similarities with the target compound, has been developed using palladium-catalyzed cyanation/reduction sequences (Xin Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing fluorinated pyridine rings, akin to methyl 2-amino-3-fluoroisonicotinate, has been extensively studied. For example, analysis of hydrogen-bonded complexes in the solid state provides insight into the base-pairing configurations between purines and pyrimidines, offering a deeper understanding of the structural nuances influenced by fluorine substitution (F. Mazza et al., 1969).

Chemical Reactions and Properties

Fluorine's introduction into organic molecules, such as amino acids, significantly impacts their chemical reactivity. For instance, fluoroalkyl amino reagents have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, highlighting the versatility of fluorine-containing compounds in synthetic chemistry (Étienne Schmitt et al., 2017).

Physical Properties Analysis

The incorporation of fluorine atoms into organic compounds often leads to significant changes in physical properties, such as solubility, boiling point, and stability. Although specific studies on methyl 2-amino-3-fluoroisonicotinate's physical properties are not directly available, general trends can be inferred from similar fluorinated compounds. For example, the synthesis and characterization of methyl 2-amino-5-fluorobenzoate revealed that fluorine substitution could enhance the compound's physical stability and solubility parameters (Yin Jian-zhong, 2010).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

- Radiolabeled Amino Acids for Tumor Imaging: Novel radiopharmaceuticals, including amino acids targeting neoplasms through altered metabolic states, have shown promise. Fluorinated analogues like 2-amino-3-fluoro-2-methylpropanoic acid have been radiolabeled with fluorine-18 and evaluated for tumor imaging via positron emission tomography, demonstrating high tumor-to-normal brain ratios, indicating potential as imaging agents for intracranial neoplasms (McConathy et al., 2002).

Chemical Synthesis and Molecular Modifications

Development of Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

Chiral Synthesis of Fluoro-Containing Amino Acids

High enantiomeric excess synthesis of fluoro-containing amino acids, such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester, has been accomplished. These compounds have shown potential as potent HCV NS3 protease inhibitors (Hu & Han, 2008).

Biological Evaluation and Imaging

Conformational Landscape of Fluorinated Amino Acids

The conformational landscape of 4-fluoro-threonine, a naturally occurring fluorinated amino acid, has been characterized, highlighting the fluorination effects on biomolecules. This study combines experimental and theoretical approaches for detailed analysis (Barone et al., 2023).

Use in Tumor Radiotherapy Monitoring

Tracers such as fluorine-18-fluorodeoxyglucose have been evaluated for monitoring tumor radiotherapy. Their uptake changes significantly post-irradiation, suggesting feasibility for PET studies in tracking tumor response to treatment (Kubota et al., 1991).

Propiedades

IUPAC Name |

methyl 2-amino-3-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAWISSSBXWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-fluoroisonicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)